3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate
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Overview
Description
Synthesis Analysis
The synthesis of benzo[d]thiazol and chromen derivatives typically involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . The specific synthesis process for “3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate” would depend on the specific reaction conditions and starting materials.Scientific Research Applications
Synthetic Protocols and Pharmacological Importance
Synthetic Approaches to Chromenones The synthesis of chromenone derivatives, which share a core structure with the compound of interest, has been extensively reviewed. Various synthetic protocols have been developed for these compounds due to their pharmacological significance. Methods include Suzuki coupling reactions, reactions of 3-formylcoumarin with bis(silylenol ethers), and cyclization of arylbenzoates, highlighting the versatility of synthetic approaches for accessing complex structures based on chromenone cores (Mazimba, 2016).
Pharmacological Significance of Benzothiazole Derivatives Benzothiazole derivatives are highlighted for their varied biological activities, including antiviral, antimicrobial, anti-inflammatory, and anticancer properties. The structural diversity offered by benzothiazole scaffolds contributes to their widespread pharmacological applications, making them key moieties in medicinal chemistry (Bhat & Belagali, 2020). Specifically, benzothiazole derivatives have been studied for their antioxidant and anti-inflammatory activities, showcasing the potential for the development of therapeutic agents based on these scaffolds (Raut et al., 2020).
Anticancer Potentials
Anticancer Activities of Benzothiazole Derivatives A comprehensive review of benzothiazole derivatives has elucidated their significant anticancer potentials across various cell lines. The structure-activity relationship studies have been pivotal in understanding the impact of different substituents on the anticancer activities of these compounds, suggesting the benzothiazole moiety as a promising scaffold for cancer therapy (Pathak et al., 2019).
Mechanism of Action
Benzothiazole derivatives
have been found to exhibit a broad spectrum of biological effects, such as anti-tubercular , antitumor , and antibacterial activities . They have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .
Chromenone derivatives
, on the other hand, are known to interact with DNA and strongly inhibit topoisomerase I . They have shown potent cytotoxicity against various human cancer cell lines .
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-4-oxochromen-7-yl] 3-cyclopentylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4S/c26-22(12-9-15-5-1-2-6-15)29-16-10-11-17-20(13-16)28-14-18(23(17)27)24-25-19-7-3-4-8-21(19)30-24/h3-4,7-8,10-11,13-15H,1-2,5-6,9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXYPJSHIUIYOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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